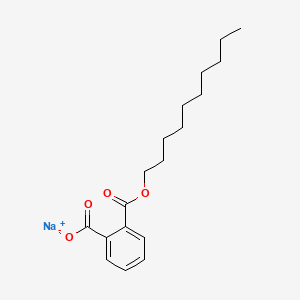

Sodium decyl phthalate

Description

The Chemical Compound Sodium Decyl Phthalate (B1215562) within the Phthalate Ester Family

Sodium decyl phthalate is a specific chemical compound belonging to the large family of phthalate esters. ontosight.ai Chemically, it is the sodium salt of the monodecyl ester of 1,2-benzenedicarboxylic acid (phthalic acid). sielc.com Its structure consists of a benzene (B151609) ring with two adjacent carboxyl groups, one of which has formed an ester with a ten-carbon decyl alcohol, while the other exists as a sodium carboxylate salt. The molecular formula for this compound is C₁₈H₂₅NaO₄. ontosight.ai

Phthalates, as a class, are dialkyl or alkyl/aryl esters of phthalic acid. encyclopedia.pub They are synthetic organic chemicals produced by the reaction of phthalic anhydride (B1165640) with one or more alcohols. sapub.orgwikipedia.org The properties of a specific phthalate ester, such as its molecular weight and solubility, are determined by the length and structure of the alcohol side chains. encyclopedia.pub Phthalates are broadly categorized into low-molecular-weight (LMW) and high-molecular-weight (HMW) compounds. LMW phthalates, with shorter alkyl chains, are often used as solvents and in personal care products, while HMW phthalates are primarily used as plasticizers to impart flexibility, durability, and transparency to polymers, most notably polyvinyl chloride (PVC). encyclopedia.pubnih.gov Because these plasticizers are not chemically bound to the polymer matrix, they can leach, migrate, or evaporate from products over time. encyclopedia.pubnih.gov

Due to its structure, featuring both a long carbon chain and a salt group, this compound exhibits surfactant properties, making it useful as an emulsifying and stabilizing agent in various formulations. ontosight.ai This application is common in the cosmetic and pharmaceutical industries for products like creams and lotions that require the mixing of oil and water components. ontosight.ai

Research Trajectories and Significance of Phthalate-Class Compounds in Scientific Inquiry

Scientific research into phthalate-class compounds has grown significantly due to their ubiquitous presence in the environment and concerns over their biological activity. frontiersin.orgrsc.org Phthalates are one of the most produced synthetic organic chemicals by volume and are used in a vast array of industrial and consumer products, including food packaging, building materials, toys, and medical devices. sapub.orgfrontiersin.org This widespread use leads to continuous release into the environment through various pathways, including leaching from plastic waste in landfills. nih.gov

A primary focus of scientific inquiry is the classification of many phthalates as endocrine-disrupting chemicals (EDCs). nih.goviwaponline.com EDCs are substances that can interfere with the body's hormonal systems, and exposure to certain phthalates has been linked in animal studies to adverse developmental and reproductive effects. nih.gov This has prompted extensive toxicological research to understand their mechanisms of action and potential health risks to both wildlife and humans. frontiersin.orgiwaponline.com Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have investigated the safety of phthalates, leading to restrictions on the use of certain types in specific products, particularly those for children. ontosight.ai

Research trajectories also focus on the environmental fate and transport of phthalates. rsc.org Scientists study how these compounds move through and persist in different environmental compartments such as air, water, soil, and sediment. researchgate.net This research is crucial for assessing exposure levels and understanding the potential for bioaccumulation in food webs. researchgate.netmst.dk

Foundational Concepts in Environmental Chemistry and Organic Synthesis relevant to this compound

The study of this compound and its relatives is grounded in core principles of organic synthesis and environmental chemistry.

Organic Synthesis: The industrial production of phthalate esters is a direct application of the esterification reaction. The common process involves reacting phthalic anhydride with an appropriate alcohol. wikipedia.org This reaction is typically conducted at high temperatures (e.g., 140-200°C) and often uses a catalyst, such as an acid or a tin or titanium compound, to proceed efficiently. wikipedia.orggoogle.com The synthesis occurs in two main steps: a rapid initial reaction where one molecule of alcohol adds to the phthalic anhydride to form a monoester, followed by a slower second esterification step to create the diester, with water being eliminated in the process. wikipedia.org The synthesis of a monoester salt like this compound would involve the initial monoesterification followed by neutralization with a sodium base, such as sodium hydroxide (B78521). researchgate.net

Environmental Chemistry: The environmental behavior of phthalates is governed by several chemical processes. Since they are not covalently bound to plastic polymers, they are susceptible to leaching into the environment. nih.gov Once released, their fate is influenced by their chemical structure and the surrounding environmental conditions. nih.govmst.dk

Key transformation processes for phthalates in the environment include:

Biodegradation: This is considered the primary route of environmental degradation for most phthalates. rsc.org Microorganisms in soil and water can break down phthalate esters. The process generally involves the hydrolysis of the diester to a monoester and then to phthalic acid, which can be further mineralized to carbon dioxide and/or methane. nih.gov The rate of biodegradation tends to decrease as the length of the alkyl chain increases, making some higher-molecular-weight phthalates more persistent. mst.dk

Hydrolysis: This is the chemical breakdown of the ester bond by reaction with water. Under typical environmental pH conditions, the hydrolysis of phthalate esters is generally a slow and insignificant process. mst.dk However, the rate can be increased under highly acidic or basic conditions, such as those found in some landfill leachates. nih.gov

Photodegradation: This process involves the breakdown of chemicals by light. It can be an important degradation pathway for phthalates in the atmosphere, with predicted half-lives of a few days. mst.dk However, in soil and aquatic environments where light penetration is limited, photolysis is not considered a significant degradation mechanism. mst.dk

The partitioning behavior of phthalates is also a key concept. Their solubility in water generally decreases while their affinity for organic matter (measured by the octanol-water partition coefficient, Kow) increases with the length of the alkyl chain. researchgate.net This means that higher-molecular-weight phthalates are more likely to adsorb to sediment and soil particles. researchgate.netresearchgate.net

Properties

CAS No. |

20259-91-0 |

|---|---|

Molecular Formula |

C18H25NaO4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

sodium;2-decoxycarbonylbenzoate |

InChI |

InChI=1S/C18H26O4.Na/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20;/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

QQDCMCNVEUMCME-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Production Methodologies of Phthalate Esters

General Industrial Synthesis Pathways for Phthalate (B1215562) Esters

Industrially, phthalate esters are synthesized through the esterification of phthalic anhydride (B1165640) with various alcohols. wikipedia.orgnih.gov The choice of alcohol determines the properties of the final phthalate ester, allowing for a wide range of products tailored to specific applications. wikipedia.org The manufacturing process typically yields high-purity esters, often between 99.70% and 99.97%. cdc.gov

The fundamental process for producing both mono- and di-alkyl phthalates is the reaction of phthalic anhydride with an alcohol (ROH). wikipedia.org This is a two-step process:

Monoesterification : Phthalic anhydride reacts with one molecule of alcohol in a rapid, facile addition-displacement reaction to open the anhydride ring, forming a monoalkyl phthalate. wikipedia.orgresearchgate.net

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H) wikipedia.org

Diesterification : The second step involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of alcohol. This reaction is slower and is an equilibrium process. wikipedia.orgbiosynce.com To drive the reaction to completion and achieve high yields of the diester, the water produced during this step must be continuously removed, often through azeotropic distillation or by operating at high temperatures (typically 150°C to over 200°C). wikipedia.orggoogle.comaip.org

C₆H₄(CO₂R)(CO₂H) + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O wikipedia.org

The reaction is typically carried out in a batch reactor, where the phthalic anhydride is heated with an excess of the desired alcohol in the presence of a catalyst. wikipedia.orgaip.org

Catalysts are crucial for accelerating the rate of the slower diesterification step. biosynce.com The selection of a catalyst depends on factors such as desired reaction rate, cost, and environmental considerations. Common catalytic systems fall into two main categories:

Acid Catalysts : Conventional homogeneous acid catalysts like concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA) are widely used. cdc.govbiosynce.comgoogle.com They work by protonating the carbonyl group of the phthalic anhydride or the monoester, making it more susceptible to nucleophilic attack by the alcohol. biosynce.com While effective, these strong acids can be corrosive and present challenges in separation and disposal. cwejournal.org

Metal-Based Catalysts : Organometallic compounds are common in modern industrial processes. google.comjustia.com Catalysts based on tin, titanium, and zirconium, such as their respective alkoxides and carboxylates, are frequently employed. wikipedia.orgjustia.comfascat.com Lewis acids, such as ferric chloride (FeCl₃), have also been shown to effectively catalyze the reaction. researchgate.net These catalysts generally offer high activity and selectivity.

Table 1: Comparison of Common Catalytic Systems in Phthalate Ester Synthesis

| Catalyst Type | Specific Examples | Typical Reaction Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acids | Sulfuric Acid (H₂SO₄) biosynce.comaip.org, p-Toluenesulfonic Acid (p-TSA) google.com | 120°C - 180°C aip.orgcwejournal.org | Low cost, high activity | Corrosive, difficult to separate, potential for side reactions |

| Lewis Acids | Ferric Chloride (FeCl₃) researchgate.net | 50°C (for specific lab scale) researchgate.net | High activity | Can require specific conditions, potential environmental concerns |

| Organometallic | Titanium Alkoxides, Zirconium Alkoxides, Tin Compounds wikipedia.orggoogle.comjustia.com | 180°C - 260°C google.com | High selectivity, widely used in industry | Higher cost, potential for metal contamination in product |

Theoretical and Experimental Approaches to Sodium Decyl Phthalate Synthesis

The synthesis of this compound is not a standard industrial process for producing plasticizers; rather, it involves the creation of a salt of a monoester. Theoretically, its synthesis is a two-stage process based on fundamental and well-documented chemical reactions.

Formation of Mono-n-decyl Phthalate : The first step is the synthesis of the monoester, mono-n-decyl phthalate. This follows the general monoesterification pathway where phthalic anhydride reacts with one equivalent of 1-decanol. wikipedia.orgwikipedia.org This reaction is typically fast and can be performed by heating the reactants, often in a solvent or neat. asianpubs.org The product of this reaction is 2-(decyloxycarbonyl)benzoic acid, also known as mono-n-decyl phthalate. clearsynth.comnih.gov

Neutralization to Form the Sodium Salt : The second step is a classic acid-base neutralization. The mono-n-decyl phthalate, which contains a free carboxylic acid group, is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The acidic proton of the carboxylic acid group reacts with the base to form the corresponding sodium salt (this compound) and water (or water and carbon dioxide if sodium carbonate is used). This is a standard method for converting a carboxylic acid into its sodium salt.

Table 2: Theoretical Synthesis Pathway for this compound

| Step | Reaction Type | Reactants | Primary Product | Byproduct |

|---|---|---|---|---|

| 1 | Monoesterification | Phthalic anhydride, 1-Decanol | Mono-n-decyl phthalate | None |

| 2 | Neutralization (Acid-Base) | Mono-n-decyl phthalate, Sodium hydroxide | This compound | Water |

Development of Sustainable Synthesis Routes for Phthalate Esters

In response to growing environmental concerns, significant research has focused on developing "green" or sustainable synthesis routes for esters, including phthalates. These efforts aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Key areas of development include:

Heterogeneous and Reusable Catalysts : To overcome the issues associated with homogeneous acid catalysts, solid acid catalysts have been developed. These include zeolites, sulfated zirconia, and ion-exchange resins. researchgate.netfrontiersin.org Such catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and can often be reused for multiple reaction cycles, reducing waste and cost. researchgate.net Sulfamic acid has been investigated as an effective, eco-friendly solid acid catalyst. cwejournal.org

Enzymatic Catalysis : The use of enzymes, particularly lipases, as catalysts for esterification offers a highly selective and environmentally benign alternative. biosynce.com Enzymatic reactions can be carried out under much milder conditions, reducing energy consumption. biosynce.com

Alternative Reaction Media and Conditions : Research has explored using greener solvents or conducting reactions under solvent-free conditions. acs.orgnih.gov Protic ionic liquids have been shown to act as both a solvent and a catalyst, allowing for high product yields and easy separation, presenting a safer alternative to conventional methods. monash.edu

Valorization of Waste Streams : Sustainable approaches also include using byproducts from other chemical processes as feedstock. For example, processes have been developed to produce plasticizer esters from phthalic anhydride residue streams, turning a waste product into a valuable commodity. google.comjustia.com Furthermore, catalytic methods are being explored to convert plastic waste containing phthalates back into valuable base chemicals like benzoic acid. rsc.org

Table 3: Overview of Sustainable Synthesis Approaches for Phthalate Esters

| Approach | Catalyst/Method | Key Advantages |

|---|---|---|

| Heterogeneous Catalysis | Zeolites researchgate.netfrontiersin.org, Sulfamic Acid cwejournal.org, Zinc(II) salts acs.orgnih.gov | Reusable, non-corrosive, simplified product purification, reduced waste |

| Biocatalysis | Lipase Enzymes biosynce.com | High selectivity, mild reaction conditions, biodegradable catalyst, environmentally friendly |

| Green Solvents | Ionic Liquids monash.edu | Can act as both solvent and catalyst, non-volatile, potential for easy product separation |

| Solvent-Free Synthesis | Direct reaction of reactants acs.orgnih.gov | Reduces solvent waste, increases process efficiency (atom economy) |

| Waste Valorization | Use of phthalic anhydride residue google.comjustia.com | Circular economy approach, reduces cost and industrial waste |

Environmental Occurrence and Distribution Studies of Phthalate Esters

Phthalate (B1215562) Ester Occurrence in Terrestrial and Atmospheric Compartments

Atmospheric Distribution in Gas and Particulate Phases

Without primary research data, any attempt to create the article would fall into speculation and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and environmental monitoring would be necessary to determine if sodium decyl phthalate is present in the environment and to what extent.

Spatial and Temporal Variability in Phthalate Ester Environmental Concentrations

Phthalate ester (PAE) concentrations in the environment exhibit significant variability both spatially and temporally. This variation is influenced by factors such as proximity to industrial and urban sources, land use, human activities, and seasonal changes. researchgate.net

Spatially, higher concentrations of PAEs are typically found in urban and industrial areas compared to rural or remote locations. wikipedia.org For example, a study in Tianjin, China, found the highest values of PAEs in atmospheric particulate matter at an industrial site. researchgate.net Similarly, a study of the Lanzhou section of the Yellow River showed that PAE concentrations were initially low in the upper reaches, high in the industrialized and urbanized middle part, and then low again downstream. nih.gov In agricultural settings, the duration of plastic film mulching has been shown to correlate with PAE concentrations in the soil; both maize and cabbage field soils showed significant increases in PAE content with more years of mulching. mdpi.com

Temporal variations are often linked to seasonal changes, which affect environmental conditions and the usage patterns of products containing phthalates. In the Lanzhou section of the Yellow River, PAE concentrations in water samples were found to be greater during the dry season (average 3236.0 ng/L) than in the wet season (average 2300.0 ng/L). nih.gov Conversely, sediment concentrations in the same study did not show remarkable differences between seasons. nih.gov In another study, higher concentrations of phthalates in the air were observed during winter compared to spring and summer in urban sites, which could be attributed to lower temperatures leading to less atmospheric mixing and dispersion. researchgate.net Higher air temperatures, in general, can lead to higher concentrations of phthalates in the air due to increased volatilization from sources like PVC flooring. wikipedia.org

The following table summarizes findings on the concentrations of total measured phthalate esters in various environmental media from different studies.

| Environmental Matrix | Location | Concentration Range | Predominant Compounds |

| Water | Dongzhai Harbor, China | 0.31-1.52 µg/L | DBP, DEHP |

| Sediment | Dongzhai Harbor, China | 450-2096 µg/kg (dw) | DBP, DEHP |

| Mangrove Plants | Dongzhai Harbor, China | 210-937 µg/kg (dw) | DBP, DEHP |

| Fish | Dongzhai Harbor, China | Not Detected - 205 µg/kg | DBP, DEHP |

| Water (Wet Season) | Yellow River, Lanzhou | Mean: 2300.0 ng/L | DMP, DEP, DBP, DEHP |

| Water (Dry Season) | Yellow River, Lanzhou | Mean: 3236.0 ng/L | DMP, DEP, DBP, DEHP |

| Sediment (Wet Season) | Yellow River, Lanzhou | Mean: 3959.9 ng/g | DMP, DEP, DBP, DEHP |

| Sediment (Dry Season) | Yellow River, Lanzhou | Mean: 4238.9 ng/g | DMP, DEP, DBP, DEHP |

| Agricultural Soil (Maize) | China | 156.19 - 566.1 µg/kg | DnBP, DEHP |

| Agricultural Soil (Cabbage) | China | 252.48 - 559.07 µg/kg | DnBP, DEHP |

Transport and Migration Mechanisms of Phthalate Esters Across Environmental Interfaces

The transport and migration of phthalate esters across environmental interfaces are governed by their physicochemical properties—such as water solubility, hydrophobicity, and volatility—and environmental factors. acs.orgmst.dk Because PAEs are not chemically bonded to the polymer matrix of plastics, they can be readily released into the environment through leaching, abrasion, and volatilization. researchgate.netnih.govnih.govresearchgate.net

Atmospheric Transport and Deposition In the atmosphere, PAEs can exist in both the gas phase and adsorbed to particulate matter. nih.gov Lower-molecular-weight phthalates are more volatile, while higher-molecular-weight compounds like DEHP are more prevalent in atmospheric dust. wikipedia.orgnih.gov Photodegradation can be a significant degradation pathway in the atmosphere, with predicted half-lives of a few days. mst.dk Atmospheric deposition, through both wet (rain and snow) and dry processes, is a major mechanism for the transfer of PAEs from the air to soil and water bodies. nih.gov

Water-Sediment Interface In aquatic systems, the migration of PAEs between water and sediment is largely controlled by their hydrophobicity. nih.govbohrium.com Highly hydrophobic PAEs, such as Di-n-octyl phthalate (DnOP) and DEHP, have a strong tendency to partition from the water column and adsorb onto suspended solids and bottom sediments. nih.govbohrium.comnih.gov This leads to the accumulation of these compounds in sediments, which can act as a long-term sink. nih.govbohrium.com Conversely, less hydrophobic PAEs, like Di-n-butyl phthalate (DBP), are more likely to remain dissolved in the water column or be released from sediments back into the water. nih.govbohrium.com

Soil-Plant Interface In terrestrial environments, PAEs can accumulate in the soil, particularly from sources like the degradation of plastic film mulch used in agriculture. mdpi.com From the soil, these compounds can be taken up by plants. mdpi.comresearchgate.net The migration of PAEs in crops is a complex process influenced by the plant species, soil characteristics, and the specific type of phthalate. mdpi.com Studies have shown that PAEs can be detected in various parts of the plant, including roots, stems, leaves, and seeds, indicating translocation from the soil. mdpi.comresearchgate.net For instance, research on maize and cabbage grown in fields with plastic mulching revealed the presence of five different PAEs in maize seeds and cabbage leaves. mdpi.com

Biota Accumulation The transfer of PAEs into living organisms is another critical migration pathway. In aquatic environments, PAEs can bioaccumulate in invertebrates, fish, and amphibians. nih.gov A study in a mangrove wetland showed that the concentration of PAEs was higher in herbivorous fish than in carnivorous fish, suggesting dietary uptake as a significant route of exposure. nih.govbohrium.com

The continuous and widespread use of products containing phthalates ensures their constant release and transport across various environmental compartments, making them ubiquitous contaminants worldwide. acs.orgnih.govnih.gov

Environmental Fate and Degradation Mechanisms of Phthalate Esters

Biotic Degradation Pathways

Microorganisms have evolved diverse and efficient strategies to utilize phthalate (B1215562) esters as a source of carbon and energy. researchgate.net The biodegradation process is typically initiated by the hydrolysis of the ester linkages, followed by the breakdown of the aromatic phthalic acid core. d-nb.inforesearchgate.netresearchgate.net The specific pathways for the degradation of the phthalate moiety differ significantly between aerobic and anaerobic conditions. nih.gov

Under oxic conditions, a wide variety of bacteria and fungi can mineralize phthalate esters. The aerobic degradation pathway is a multi-step process involving initial hydrolysis followed by aromatic ring cleavage.

The initial and rate-limiting step in the biodegradation of phthalate esters is the enzymatic hydrolysis of the two ester bonds. d-nb.info This reaction is catalyzed by non-specific esterases or lipases, which break down the phthalate ester into phthalic acid (or a monoester intermediate) and the corresponding alcohol(s). d-nb.infonih.goviwaponline.com

DEHP → Mono-(2-ethylhexyl) phthalate (MEHP) + 2-ethylhexanol MEHP → Phthalic Acid + 2-ethylhexanol

These hydrolytic enzymes have been identified in numerous bacterial strains, including those from the genera Micrococcus, Bacillus, and Rhodococcus. d-nb.info The released alcohol is typically a readily biodegradable substrate that can be quickly metabolized by various microorganisms through central metabolic pathways. d-nb.info

Table 1: Key Enzymes in Aerobic Phthalate Degradation

| Enzyme Class | Specific Enzyme Example | Function | Step in Pathway |

|---|---|---|---|

| Hydrolases | Phthalate Esterase | Hydrolyzes ester bonds of phthalate esters | Initial Hydrolysis |

| Oxygenases | Phthalate Dioxygenase | Incorporates molecular oxygen into the phthalate ring | Ring Activation |

| Dehydrogenases | cis-Phthalate Dihydrodiol Dehydrogenase | Aromatization of the dihydroxylated intermediate | Intermediate Conversion |

| Decarboxylases | Dihydroxy-Phthalate Decarboxylase | Removes a carboxyl group to form protocatechuate | Intermediate Conversion |

| Dioxygenases | Protocatechuate 3,4-Dioxygenase | Cleaves the aromatic ring of protocatechuate | Ring Cleavage (Ortho) |

| Dioxygenases | Catechol 2,3-Dioxygenase | Cleaves the aromatic ring of catechol | Ring Cleavage (Meta) |

Following hydrolysis, the central phthalic acid molecule is degraded. Aerobic bacteria employ dioxygenase enzymes to activate the stable aromatic ring by introducing hydroxyl groups. researchgate.netnih.govnih.gov This hydroxylation leads to key intermediates like protocatechuate or catechol, which are then susceptible to ring fission. researchgate.netnih.gov There are two primary ring-cleavage pathways:

Ortho-cleavage (or β-ketoadipate pathway): In this pathway, the aromatic ring of the dihydroxylated intermediate, typically protocatechuate (3,4-dihydroxybenzoic acid), is cleaved between the two hydroxyl groups (intradiol cleavage) by enzymes such as protocatechuate 3,4-dioxygenase. researchgate.netnih.gov This process ultimately yields intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. nih.gov

Meta-cleavage (or extradiol cleavage): This pathway involves the cleavage of the bond adjacent to the hydroxyl groups of the dihydroxylated intermediate by enzymes like catechol-2,3-dioxygenase. researchgate.netresearchgate.net For example, in some Pseudomonas strains, o-phthalate is converted to 2,3-dihydroxybenzoate, which is then metabolized via a meta-cleavage pathway. researchgate.net

The metabolic pathways for phthalate isomers often converge at protocatechuate, which is then channeled into central metabolism through these cleavage mechanisms. nih.gov

Under anoxic conditions, such as in sediments and sludge digesters, phthalate esters can also be biodegraded, although the process can be slower than in aerobic environments. mst.dknih.gov The anaerobic degradation pathway is fundamentally different as it does not involve oxygenases for ring activation. nih.govresearchgate.net

The process also begins with the hydrolysis of the ester bonds. d-nb.info Subsequently, the phthalate molecule is activated by its conversion to a thioester, typically phthaloyl-CoA. d-nb.inforesearchgate.net This reaction is catalyzed by CoA ligases or CoA transferases. nih.gov The key step is the decarboxylation of phthaloyl-CoA to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netnih.govresearchgate.net This challenging decarboxylation is carried out by a specific class of enzymes known as UbiD family decarboxylases. d-nb.infonih.gov Benzoyl-CoA is then further metabolized through pathways involving ring reduction and cleavage. Studies with anaerobic sludge have shown that short-chain phthalates like dimethyl phthalate (DMP) and di-n-butyl phthalate (DBP) can be degraded by over 90%, while the degradation of long-chain phthalates like di-n-octyl phthalate (DOP) is significantly slower. nih.govresearchgate.net

A diverse range of microorganisms capable of degrading phthalate esters has been isolated from various environments, including soil, sediment, and activated sludge. researchgate.netiwaponline.comresearchgate.net Often, the complete mineralization of phthalates is achieved by a microbial consortium, where different species carry out different steps of the degradation pathway. d-nb.info For instance, one species might hydrolyze a long-chain phthalate ester to phthalic acid, which is then degraded by another species. d-nb.info

Numerous pure cultures of phthalate-degrading bacteria have been identified. Aerobic degraders are found within genera such as Gordonia, Arthrobacter, Pseudomonas, Bacillus, Rhodococcus, and Ochrobactrum. d-nb.inforesearchgate.nettandfonline.comnih.govnih.gov Anaerobic degradation is carried out by denitrifying bacteria (e.g., Thauera and Aromatoleum species) and sulfate-reducing bacteria. d-nb.inforesearchgate.net

Table 2: Examples of Phthalate-Degrading Microbial Strains

| Microbial Strain | Phthalate(s) Degraded | Environment/Condition | Reference |

|---|---|---|---|

| Gordonia sp. | Dimethyl phthalate (DMP), Di-n-butyl phthalate (DBP), Di-n-octyl phthalate (DnOP) | Aerobic, Batch System | tandfonline.comnih.gov |

| Ochrobactrum anthropi L1-W | Di-(2-ethylhexyl) phthalate (DEHP), BBP, DMP, DEP, DBP | Aerobic, Halotolerant | nih.gov |

| Pseudomonas sp. PTH10 | o-phthalate | Aerobic | researchgate.net |

| Bacillus sp. SAS-7 | Di-(2-ethylhexyl) phthalate (DEHP) | Aerobic | iwaponline.com |

| Arthrobacter sp. JDC-32 | Phthalic Acid (PA) | Aerobic, part of a consortium | d-nb.info |

| Thauera chlorobenzoica 3CB-1 | Phthalate | Facultative Anaerobe | nih.gov |

The rate and extent of phthalate biodegradation are influenced by a combination of chemical, physical, and biological factors.

Chemical Structure: The molecular structure of the phthalate ester, particularly the length and branching of the alkyl side chains, is a primary determinant of its biodegradability. researchgate.net Generally, phthalates with short, linear alkyl chains (e.g., DMP, DEP) are more rapidly degraded than those with long or branched chains (e.g., DEHP). mst.dknih.govresearchgate.net

Environmental Conditions: Key environmental parameters such as pH, temperature, and salinity significantly affect microbial activity and enzymatic function. nih.gov Studies have shown that optimal degradation often occurs at neutral pH (6.0-8.0) and mesophilic temperatures (30-34°C). tandfonline.comnih.govnih.gov High salinity can inhibit the metabolic processes of some microorganisms, although halotolerant strains capable of degrading phthalates in saline environments have been isolated. nih.gov

Bioavailability: The low water solubility and high octanol-water partition coefficient of long-chain phthalates cause them to sorb strongly to soil organic matter and sediments. usc.edu.au This sorption reduces their bioavailability to microorganisms, thereby limiting their degradation rate and making them more persistent in the environment. researchgate.netusc.edu.au

Nutrient Availability: The presence of essential nutrients (nitrogen, phosphorus) and the composition of the growth medium can impact the efficiency of biodegradation by supporting robust microbial growth. tandfonline.comnih.gov

Table 3: Factors Affecting Phthalate Biodegradation

| Factor | Effect on Biodegradation Rate/Efficiency | Explanation |

|---|---|---|

| Alkyl Chain Length | Decreases with increasing chain length | Longer chains are more hydrophobic, reducing bioavailability and enzymatic accessibility. |

| pH | Optimal around neutral (6.0-8.0) | Microbial enzymes have optimal pH ranges for activity; extreme pH can be toxic. |

| Temperature | Optimal around 30-34°C for many strains | Enzyme kinetics are temperature-dependent; very low or high temperatures inhibit microbial growth. |

| Bioavailability | Lower bioavailability leads to lower degradation | Sorption to soil/sediment particles makes the compound inaccessible to microbes. |

| Oxygen Availability | Determines the metabolic pathway (aerobic vs. anaerobic) | Aerobic pathways are generally faster but require oxygen; anaerobic pathways are essential in anoxic zones. |

| Salinity | High salinity can be inhibitory | Can cause osmotic stress to non-halotolerant microorganisms, reducing metabolic activity. |

Advanced Bioremediation Strategies for Phthalate-Contaminated Environments

Bioremediation has emerged as a cost-effective and environmentally sound approach for the removal of phthalates from contaminated sites. Advanced strategies often focus on the use of specialized microorganisms and the optimization of environmental conditions to enhance degradation rates.

Microbial consortia, often isolated from contaminated soils and industrial sludge, have demonstrated high efficiency in degrading long-chain phthalates. These consortia typically consist of various bacterial and fungal species that work synergistically to break down the complex phthalate structure. For instance, a halotolerant bacterial consortium has been shown to effectively degrade di-(2-ethylhexyl) phthalate (DEHP), a high molecular weight phthalate, at high concentrations. This consortium, dominated by genera such as Gordonia and Rhodococcus, could degrade over 90% of DEHP within 48 hours under optimal conditions researchgate.net. The adaptability of such consortia to high-salinity environments makes them suitable for treating industrial wastewater.

Bioaugmentation, the process of introducing specific microorganisms to a contaminated site, is another advanced strategy. Studies have shown that augmenting activated sludge with phthalate-degrading bacteria can significantly enhance the removal of these compounds in wastewater treatment plants taylorfrancis.com. For example, the introduction of a specialized bacterial strain into a bioslurry reactor resulted in over 90% degradation of DEHP within 12 days taylorfrancis.com.

Immobilization of microbial cells is a technique that can improve the efficiency and stability of bioremediation processes. By entrapping bacterial cells in a matrix like sodium alginate, their concentration in the reactor can be increased, leading to enhanced degradation of recalcitrant compounds like DEHP iwaponline.com. This method also protects the microorganisms from toxic substances in the wastewater, thereby prolonging their activity.

| Strategy | Microorganism/Consortium | Target Phthalate | Key Findings | Reference |

|---|---|---|---|---|

| Microbial Consortium | Halotolerant bacterial consortium (e.g., Gordonia sp., Rhodococcus sp.) | Di-(2-ethylhexyl) phthalate (DEHP) | >90% degradation in 48 hours. | researchgate.net |

| Bioaugmentation | Specialized bacterial strain in a bioslurry reactor | Di-(2-ethylhexyl) phthalate (DEHP) | >90% degradation in 12 days. | taylorfrancis.com |

| Immobilization | Bacillus sp. immobilized in sodium alginate | Di-(2-ethylhexyl) phthalate (DEHP) | Enhanced degradation efficiency in a membrane bioreactor. | iwaponline.com |

Abiotic Transformation Processes

While biodegradation is a primary route for phthalate removal, abiotic processes, including photochemical and hydrolytic degradation, also contribute to their transformation in the environment, albeit generally at slower rates for long-chain phthalates.

Photochemical degradation involves the breakdown of chemical compounds by light. For phthalate esters, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

Direct photolysis of phthalates is generally a slow process. However, the presence of photosensitizers, such as titanium dioxide (TiO2), can significantly accelerate their degradation through photocatalysis. Studies on various phthalates have shown that UV irradiation in the presence of TiO2 leads to the generation of highly reactive hydroxyl radicals, which are powerful oxidizing agents that can break down the phthalate structure researchgate.net. The degradation rate via photolysis has been observed to increase with the length of the alkyl chain, suggesting that longer-chain phthalates like decyl phthalate might be more susceptible to this process than their shorter-chain counterparts nih.gov.

Indirect photolysis in natural waters can be initiated by dissolved organic matter, which absorbs sunlight and produces reactive oxygen species that can then degrade phthalates. While specific data for sodium decyl phthalate is unavailable, research on other phthalates indicates that this can be a relevant degradation pathway in sunlit surface waters.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phthalate esters can undergo hydrolysis to form their corresponding monoester and alcohol, and eventually phthalic acid. The rate of hydrolysis is highly dependent on pH and temperature.

For phthalate esters, hydrolysis is generally slow under neutral pH conditions typical of most natural waters researchgate.net. However, the rate increases significantly under acidic or, more substantially, alkaline conditions researchgate.netchemrxiv.org. The structure of the phthalate ester also plays a crucial role, with steric hindrance from bulky or long alkyl chains potentially slowing the reaction rate nih.gov. Mammalian pancreatic cholesterol esterases have been shown to hydrolyze a variety of phthalic acid esters, and the rates can be influenced by the bulkiness of the alkyl side chains nih.gov. While abiotic hydrolysis in the environment is a slow process, enzymatic hydrolysis by microorganisms is a key step in biodegradation researchgate.net.

| Process | Influencing Factor | Effect on Degradation Rate | Reference |

|---|---|---|---|

| Photochemical Degradation | Presence of Photosensitizers (e.g., TiO2) | Significantly accelerates degradation. | researchgate.net |

| Alkyl Chain Length | Longer chains may lead to faster degradation. | nih.gov | |

| Hydrolytic Degradation | pH | Significantly faster under acidic or alkaline conditions. | researchgate.netchemrxiv.org |

| Temperature | Higher temperatures generally increase the rate. | researchgate.net | |

| Alkyl Chain Structure | Bulky or long chains can decrease the rate due to steric hindrance. | nih.gov |

Identification and Characterization of Degradation Metabolites

The degradation of phthalate esters proceeds through a series of intermediate metabolites, the identification of which is key to understanding the complete degradation pathway and assessing any potential toxicity of the breakdown products.

The initial step in the degradation of phthalate diesters, both through biotic and abiotic hydrolysis, is the cleavage of one of the ester bonds. This results in the formation of the corresponding monoalkyl phthalate and an alcohol. In the case of this compound, the primary transformation products would be monodecyl phthalate and decyl alcohol.

For long-chain phthalates like DEHP, the primary metabolite is mono-(2-ethylhexyl) phthalate (MEHP) researchgate.net. Similarly, the degradation of other long-chain phthalates follows this pattern, with the formation of the respective monoester being a common first step ethz.ch.

Following the formation of the monoalkyl phthalate, further degradation occurs. The remaining ester bond is hydrolyzed, yielding phthalic acid. Phthalic acid is a central intermediate in the degradation pathway of all phthalate esters iwaponline.comethz.ch.

From phthalic acid, the metabolic pathway involves the enzymatic opening of the aromatic ring. This is typically initiated by a dioxygenase enzyme, which introduces two hydroxyl groups onto the benzene (B151609) ring, forming a dihydrodiol intermediate. This intermediate is then further oxidized to protocatechuic acid. The protocatechuic acid then undergoes ring cleavage, either through an ortho or meta pathway, leading to the formation of smaller organic acids that can be readily assimilated by microorganisms and enter central metabolic cycles like the Krebs cycle researchgate.net.

In some instances, transesterification has been observed as an alternative degradation pathway, where the alkyl group of the phthalate is exchanged with an alcohol present in the environment nih.gov. Furthermore, for long-chain phthalates, the biotransformation of the alkyl side chains can also occur, leading to a variety of oxidized secondary metabolites researchgate.net.

Advanced Analytical Methodologies for Phthalate Ester Research

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of individual phthalate (B1215562) compounds from complex mixtures, enabling their accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for phthalate analysis due to its simplicity, speed, and cost-effectiveness. gcms.czrestek.com The coupling of GC with MS provides powerful mass spectral data for the definitive identification of phthalate esters. gcms.czrestek.com However, a significant challenge in GC-MS analysis is that many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, which can complicate the identification and quantification of co-eluting compounds. gcms.czrestek.com

The effectiveness of the separation is highly dependent on the choice of the GC stationary phase. gcms.czrestek.com Studies have compared various column types to optimize the resolution of complex phthalate mixtures. gcms.czrestek.com The most commonly employed GC columns for phthalate analysis include, in descending order of popularity, 5-type, XLB-type, and 35-type phases. gcms.czrestek.com

To overcome the limitations of single MS, tandem mass spectrometry (GC-MS/MS) is employed. This technique significantly enhances selectivity and sensitivity, which is essential for analyzing trace levels of phthalates in complex biological matrices such as breast milk. nih.gov For instance, a method combining a quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction protocol with GC-MS/MS has been successfully developed to detect 20 different phthalate esters in breast milk, achieving very low method detection limits (LODs) ranging from 0.004 to 1.3 µg/kg. nih.gov Furthermore, the use of simultaneous Scan/SIM (Selected Ion Monitoring) data acquisition allows for both the quantification of targeted phthalates and the identification of unregulated or unexpected plasticizers in samples like children's toys. gcms.cz

Table 1: Performance of GC-MS/MS Method for Phthalate Analysis in Breast Milk

| Analyte | Linear Range (µg/L) | Recovery (%) | RSD (%) (n=6) | LOD (µg/kg) |

| 20 Phthalate Esters | 5.0 - 500.0 | 83.3 - 123.3 | 0.2 - 7.6 | 0.004 - 1.3 |

Data sourced from a study using QuEChERS clean-up and GC-MS/MS. nih.gov

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), also referred to as LC-MS/MS, serves as a powerful alternative to GC-MS for phthalate analysis. mdpi.comoup.com It is especially advantageous for the analysis of isomeric mixtures and phthalate metabolites, as it does not typically require a chemical derivatization step. oup.com The use of Ultra-Performance Liquid Chromatography (UPLC) systems can achieve rapid separation, with methods capable of resolving seven different phthalates within an 11-minute run time. waters.com

To enhance the specificity of detection in complex samples, such as textile extracts, LC-MS/MS methods can utilize precursor ion scanning. mdpi.com By scanning for the characteristic precursor ion of phthalates (m/z 149), the method can selectively detect a wide range of phthalate esters present in the sample. mdpi.com This approach ensures high sensitivity and allows for the establishment of low limits of detection (LOD) and quantification (LOQ). waters.com Mass spectrometry is a cornerstone of metabolomics research, enabling the detection and structural elucidation of metabolites at very low concentrations within intricate biological matrices. nih.gov

Table 2: Example of Phthalates Analyzed by LC-MS/MS in Distilled Beverages

| Compound | Retention Time (min) | MRM Transition 1 (Quantification) | MRM Transition 2 (Confirmation) |

| Dimethyl phthalate (DMP) | 5.15 | 195 > 163 | 195 > 133 |

| Diethyl phthalate (DEP) | 6.32 | 223 > 177 | 223 > 149 |

| Dibutyl phthalate (DBP) | 8.24 | 279 > 149 | 279 > 205 |

| Benzyl butyl phthalate (BBP) | 8.42 | 313 > 149 | 313 > 205 |

| Bis(2-ethylhexyl) phthalate (DEHP) | 10.20 | 391 > 149 | 391 > 167 |

| Di-n-octyl phthalate (DNOP) | 10.84 | 391 > 149 | 391 > 279 |

Data adapted from a UPLC-MS/MS method for distilled beverages. waters.com

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of phthalates. researchgate.net This step aims to isolate and concentrate the target analytes from the sample matrix, thereby minimizing interference and enhancing detection sensitivity. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov For the extraction of phthalates from fatty matrices like edible oils, nonpolar solvents such as n-hexane are commonly employed. nih.govceon.rs The extraction efficiency of LLE can be fine-tuned by optimizing parameters like the number of extraction steps, agitation method, and extraction time. ceon.rs While effective, LLE can be labor-intensive and consume large volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE) is one of the most prevalent techniques for the sample preparation of phthalates. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent material that selectively retains the phthalates. nih.gov Interfering components are washed away, and the purified phthalates are then eluted using a small volume of an appropriate solvent, achieving cleanup, separation, and concentration. nih.gov Automated SPE systems significantly improve throughput, reproducibility, and recovery, while concurrently reducing solvent usage and manual labor. thermofisher.com This technique is versatile and has been applied to a wide array of matrices, including drinking water, food packaging materials, and air. oup.comthermofisher.comnih.gov

Table 3: Comparison of LLE and Automated SPE for Phthalate Extraction

| Technique | Principle | Common Application | Advantages | Disadvantages |

| LLE | Partitioning between two immiscible liquids | Edible oils, alcoholic beverages nih.govceon.rs | Simple, widely applicable | Large solvent volume, can be time-consuming, potential for emulsions researchgate.net |

| SPE | Selective adsorption on a solid phase | Drinking water, air samples thermofisher.comnih.gov | High recovery, good reproducibility, automation possible, reduced solvent use nih.govthermofisher.com | Sorbent cost, potential for column clogging with complex matrices |

In line with the principles of green analytical chemistry, microextraction techniques have been developed as miniaturized alternatives to traditional LLE, notable for their drastically reduced solvent consumption. researchgate.netnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a simple, fast, and highly efficient microextraction method. nih.govnih.gov The procedure involves the rapid injection of a mixture of a water-immiscible extraction solvent (e.g., chlorobenzene) and a water-miscible disperser solvent (e.g., acetone) into an aqueous sample. nih.govnih.gov This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid mass transfer of the analytes. nih.govtandfonline.com After centrifugation, the sedimented organic phase, now enriched with the target phthalates, is collected for analysis. nih.govtandfonline.com DLLME provides high enrichment factors and excellent extraction recoveries. nih.govtandfonline.comresearchgate.net The method's performance is optimized by adjusting variables such as the type and volume of the extraction and disperser solvents, extraction time, and the addition of salt. nih.govnih.gov DLLME has been effectively paired with GC-MS for the analysis of phthalates in diverse matrices like perfumes and water. nih.govnih.govscispace.com

Table 4: Optimized Conditions and Performance of a DLLME-GC-MS Method

| Parameter | Optimized Condition/Value |

| Extraction Solvent (Volume) | Chlorobenzene (9.5 µL) nih.gov |

| Disperser Solvent (Volume) | Acetone (0.50 mL) nih.gov |

| Salt Addition | Not required nih.gov |

| Extraction Time | < 5 seconds nih.gov |

| Linearity Range | 1.0 - 1000 ng/mL nih.gov |

| Detection Limits | 0.003 - 0.070 ng/mL nih.gov |

| Extraction Recovery | 85.6 - 95.8% nih.gov |

| Precision (RSD%) | < 4.2% nih.gov |

Data from studies on perfumes and water samples. nih.govnih.gov

To enhance the speed and efficiency of extraction from solid and semi-solid samples, energy sources such as microwaves and ultrasound are utilized. These techniques reduce extraction times and solvent consumption compared to traditional methods. acgpubs.orgthermofisher.com

Microwave-Assisted Extraction (MAE) employs microwave energy to rapidly heat the extraction solvent within a sealed vessel, increasing pressure and temperature to accelerate the extraction process. thermofisher.comacs.org MAE has proven to be a fast and simple method for the determination of phthalates in solid matrices like soil and food products. acs.orgnih.gov A key factor in MAE is the selection of a solvent with appropriate dielectric properties to efficiently absorb microwave energy. acs.org

Ultrasound-Assisted Extraction (UAE) , or sonication, utilizes high-frequency sound waves to induce cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, enhancing solvent penetration into the sample matrix and facilitating the release of analytes. acgpubs.org UAE is considered simpler, faster, and requires less solvent than conventional techniques like Soxhlet extraction and has been successfully applied to the quantification of phthalates in plastics. acgpubs.org

The principles of ultrasonication can also be combined with microextraction methods. Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) uses an ultrasonic bath to enhance the formation of the fine emulsion in the DLLME procedure, improving extraction efficiency. tandfonline.com This rapid, cost-effective, and environmentally friendly approach has been validated for the analysis of phthalates in complex food matrices like milk and hot beverages. tandfonline.comresearchgate.net

Isotope-Based Analytical Techniques in Phthalate Fate Studies

Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Degradation

No published studies were found that have applied Compound-Specific Isotope Analysis (CSIA) to sodium decyl phthalate. CSIA is a powerful tool for distinguishing between sources of contamination and for assessing the extent of biodegradation of various environmental pollutants. This is achieved by measuring the ratio of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. Degradation processes often favor molecules with lighter isotopes, leading to an enrichment of heavier isotopes in the remaining undegraded compound. This isotopic fractionation can be used to track the fate of the contaminant. However, without experimental data for this compound, it is not possible to provide any findings on its isotopic signature for source apportionment or its degradation pathways.

Stable Carbon Isotope Fractionation Studies

Similarly, there is no available research on stable carbon isotope fractionation specifically for this compound. Such studies are crucial for quantifying the extent of degradation of a contaminant in the environment. The degree of isotope fractionation, often expressed as an enrichment factor (ε), is characteristic of a specific degradation reaction and can be used to estimate the amount of a compound that has been transformed. The lack of such data for this compound precludes any detailed discussion of its environmental degradation based on isotopic analysis.

Computational Chemistry and Molecular Modeling for Phthalate Esters

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes

Prediction of Environmental Partitioning Coefficients

Environmental partitioning coefficients are key parameters that determine the distribution of a chemical in the environment. These coefficients include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H). Computational models are widely used to predict these values for phthalate (B1215562) esters.

The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity and is a critical parameter in assessing its potential for bioaccumulation. For phthalate esters, Kow values generally increase with the length of the alkyl chain. Computational methods, such as those based on atomic contributions or fragment constants, can estimate log Kow values with a high degree of accuracy. For long-chain phthalates, which are structurally analogous to the decyl phthalate portion of sodium decyl phthalate, log Kow values are typically high, indicating a strong affinity for fatty tissues and organic matter. However, the ionization of the carboxyl group in this compound would drastically increase its water solubility, leading to a significantly lower effective Kow compared to didecyl phthalate. The presence of dissolved salts in the aqueous phase can also influence the partitioning of organic compounds, a phenomenon known as the "salting-out" effect, which can increase the partitioning of neutral organic compounds to organic phases.

The soil organic carbon-water partition coefficient (Koc) describes the tendency of a chemical to adsorb to soil and sediment organic matter. It is often estimated from Kow using established linear free-energy relationships. As with Kow, the Koc of non-ionized phthalate esters increases with the length of the alkyl chain. Computational models can predict Koc by correlating it with various molecular descriptors. For this compound, its increased water solubility would be expected to reduce its adsorption to soil organic carbon, resulting in a lower Koc value compared to neutral long-chain phthalates. This suggests a higher potential for mobility in soil and aquatic systems.

Below is an interactive data table showcasing experimentally determined and computationally predicted log Kow and log Koc values for a selection of long-chain phthalate esters, which can serve as a reference for understanding the behavior of the decyl phthalate moiety.

| Compound Name | Molecular Formula | Log Kow (Experimental) | Log Kow (Predicted) | Log Koc (Experimental) | Log Koc (Predicted) |

| Di-n-hexyl phthalate | C20H30O4 | 6.35 | 6.42 | 4.72 | 4.80 |

| Di(2-ethylhexyl) phthalate | C24H38O4 | 7.5 - 9.6 | 8.01 | 5.0 - 5.7 | 5.25 |

| Di-n-octyl phthalate | C24H38O4 | 8.08 | 8.15 | 5.31 | 5.40 |

| Diisononyl phthalate | C26H42O4 | 8.8 - 9.7 | 9.10 | 5.5 - 6.1 | 5.85 |

| Diisodecyl phthalate | C28H46O4 | > 8.1 | 10.12 | 5.46 | 6.20 |

Note: The predicted values are representative estimates from various QSAR models and may vary depending on the specific model used. The data for this compound is not available and would be expected to differ significantly due to its ionic nature.

Modeling of Degradation Rates and Pathways

Computational models are also employed to predict the degradation rates and pathways of phthalate esters in the environment. Biodegradation is a primary degradation pathway for many phthalates.

Molecular docking and quantum mechanics (QM) methods can be used to model the interaction of phthalate esters with the active sites of degradative enzymes, such as esterases and dioxygenases. These models can help to elucidate the specific steps in the degradation pathway and predict the formation of metabolites. The typical biodegradation pathway of phthalate esters involves the initial hydrolysis of one or both ester bonds to form the monoester and phthalic acid, followed by the cleavage of the aromatic ring. For this compound, the initial hydrolysis would likely yield decanol (B1663958) and monosodium phthalate. Computational models can help to predict the energetics of these reactions and identify potential bottlenecks in the degradation process.

The following table summarizes the general trends in the biodegradation of phthalate esters and the predicted influence of the sodium salt on these processes for this compound.

| Phthalate Characteristic | General Biodegradation Trend | Predicted Influence on this compound |

| Alkyl Chain Length | Rate decreases with increasing length | The long decyl chain would suggest slower degradation compared to short-chain phthalates. |

| Water Solubility | Higher solubility can increase bioavailability | The ionic nature significantly increases water solubility, potentially enhancing bioavailability and the initial degradation rate. |

| Initial Degradation Step | Hydrolysis of ester bonds | Expected to be a primary pathway, yielding decanol and monosodium phthalate. |

| Aromatic Ring Cleavage | Subsequent step after ester hydrolysis | The resulting monosodium phthalate would likely undergo ring cleavage similar to phthalic acid. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.